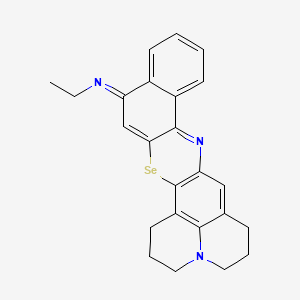![molecular formula C23H21ClN2O5 B12386372 (1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1R,3S-RSL 3 is a small molecule known for its role as an inhibitor of glutathione peroxidase 4 (GPX4). This compound is particularly significant in the study of ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1R,3S-RSL 3 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often vary slightly depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .
Industrial Production Methods
Industrial production of 1R,3S-RSL 3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1R,3S-RSL 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons or hydrogen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Wissenschaftliche Forschungsanwendungen
1R,3S-RSL 3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study oxidative stress and redox biology.
Biology: Investigates the role of ferroptosis in cellular processes and diseases.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing ferroptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
1R,3S-RSL 3 exerts its effects by inhibiting glutathione peroxidase 4 (GPX4), an enzyme that protects cells from oxidative damage. By inhibiting GPX4, 1R,3S-RSL 3 induces ferroptosis, leading to cell death through the accumulation of lipid peroxides. This mechanism involves the interaction with molecular targets such as p62 and Nrf2, and the inactivation of Keap1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erastin: Another ferroptosis inducer that targets the cystine/glutamate antiporter.
ML162: A small molecule that induces ferroptosis by inhibiting GPX4.
FIN56: Promotes ferroptosis through the degradation of GPX4.
Uniqueness
1R,3S-RSL 3 is unique in its specific inhibition of GPX4 and its potent induction of ferroptosis. Unlike other compounds, it has a distinct stereochemistry that contributes to its effectiveness and specificity in targeting GPX4 .
Eigenschaften
Molekularformel |
C23H21ClN2O5 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
methyl (1R,3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m0/s1 |
InChI-Schlüssel |
TXJZRSRTYPUYRW-GHTZIAJQSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Kanonische SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)





![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

